(3,5-Difluorophenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

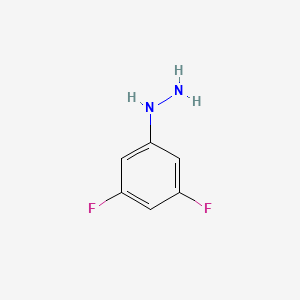

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTOVLQLTOEWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134993-88-7 | |

| Record name | (3,5-difluorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context of Arylhydrazines in Chemical Synthesis

Arylhydrazines are a class of organic compounds that serve as exceptionally valuable and versatile building blocks in chemical synthesis. nih.govresearchgate.net Their utility stems from their capacity to participate in a variety of chemical reactions to form new carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental to the construction of many biologically active molecules. nih.govresearchgate.net These include a diverse range of heterocyclic compounds such as indoles, pyrazoles, indazoles, and quinazolines, many of which form the core scaffolds of pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.net

Beyond their role in constructing heterocyclic systems, arylhydrazines have gained considerable attention as efficient arylating agents in cross-coupling reactions. nih.govresearchgate.net This is a significant advancement as they offer an alternative to the more traditional organohalides. A key advantage of using arylhydrazines in these reactions is that the by-products are often nitrogen gas and water, positioning them as more environmentally benign reagents. nih.govresearchgate.net Researchers have successfully employed arylhydrazines in a variety of named reactions, including Suzuki, Sonogashira, Hiyama, and Heck couplings. nih.govmdpi.com

Historical Perspectives on the Study of Fluorinated Phenylhydrazine Derivatives

The introduction of fluorine atoms into organic molecules has long been a strategy to modulate their chemical and physical properties. The study of fluorinated phenylhydrazine (B124118) derivatives is part of this broader effort in fluorine chemistry. The unique properties of fluorine, such as its high electronegativity and relatively small size, can significantly influence the electronic nature and reactivity of the aromatic ring. core.ac.uk

Historically, the development of fluorinated organic compounds, including phenylhydrazine derivatives, has been driven by the desire to create new materials with enhanced properties. nih.govbeilstein-journals.org In the context of phenylhydrazines, the incorporation of fluorine atoms can alter the pKa of the hydrazine (B178648) moiety, affecting its nucleophilicity and reactivity in condensation and cyclization reactions. core.ac.uk This has opened up new avenues for the synthesis of novel fluorinated heterocycles that were previously inaccessible with non-fluorinated analogues. core.ac.ukresearchgate.net The contemporary development of these derivatives reflects ongoing advances in synthetic methodologies and a deeper understanding of fluorine's effects on molecular properties.

Scope and Objectives of Academic Research Pertaining to 3,5 Difluorophenyl Hydrazine

Classical and Contemporary Approaches to Arylhydrazine Synthesis

The synthesis of arylhydrazines, including this compound, has traditionally relied on well-established chemical transformations. These methods, while effective, are continuously being refined to improve efficiency and reduce environmental impact.

Diazotization-Reduction Pathways for Arylhydrazine Formation

A cornerstone of arylhydrazine synthesis is the diazotization of an aromatic amine, followed by a reduction step. In the case of this compound, the process typically starts with 3,5-difluoroaniline. This aniline (B41778) derivative is treated with a diazotizing agent, such as sodium nitrite (B80452), in an acidic medium to form the corresponding diazonium salt.

Diazotization: 3,5-Difluoroaniline reacts with sodium nitrite and a mineral acid (e.g., hydrochloric acid) at low temperatures (typically 0-5 °C) to form the 3,5-difluorobenzenediazonium salt.

Reduction: The freshly prepared diazonium salt solution is then treated with a reducing agent, like sodium sulfite, to produce this compound.

A specific example of this pathway involves the diazotization of 2-halo-4,6-difluoroaniline in the presence of a reducing agent to form a 1-halo-3,5-difluorobenzene, which is then aminated to produce 3,5-difluoroaniline. google.comgoogle.comgoogleapis.com This method avoids the potentially hazardous accumulation of diazonium salts by reducing them as they are formed. google.comgoogle.comgoogleapis.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of arylhydrazines while ensuring the safety and efficiency of the synthesis. Key parameters that are often fine-tuned include:

Temperature: Diazotization reactions are highly exothermic and require strict temperature control to prevent the decomposition of the unstable diazonium salt.

pH: The acidity of the reaction medium is critical for both the formation and stability of the diazonium salt.

Reducing Agent: The choice and amount of the reducing agent can significantly impact the yield and purity of the final product.

Solvent: The solvent system can influence the solubility of reactants and intermediates, thereby affecting reaction rates and product isolation.

For instance, in the synthesis of arylhydrazones from arylhydrazines and alcohols, the choice of base and solvent was found to be critical, with KOH and p-xylene (B151628) providing the best results. organic-chemistry.orgacs.org Similarly, the synthesis of aryldiazo sulfones from arylhydrazines was optimized by using catalytic amounts of CuSO4·5H2O under mild conditions. rsc.org

Advanced Synthetic Strategies for this compound

In recent years, there has been a significant push towards developing more advanced and sustainable methods for the synthesis of arylhydrazines. These strategies often involve the use of catalysts and environmentally friendly reaction conditions.

Exploration of Catalyst Systems in Arylhydrazine Synthesis

Catalysis has emerged as a powerful tool for the synthesis of arylhydrazines and their derivatives, offering improved selectivity, milder reaction conditions, and higher efficiency. Various metal-based catalysts have been explored for these transformations.

Palladium-catalyzed reactions: Palladium catalysts have been successfully employed in the C-N bond coupling of aryl halides with hydrazine (B178648) derivatives. rsc.org For example, a Pd-catalyzed dehydrogenative C-N coupling between aryl bromides and aryl hydrazines has been developed to access non-symmetric azobenzenes. beilstein-journals.org

Copper-catalyzed reactions: Copper catalysts have proven effective in the synthesis of aryldiazo sulfones from arylhydrazines. rsc.org

Iridium-catalyzed reactions: Iridium complexes have been utilized in the acceptorless dehydrogenative coupling of arylhydrazines and alcohols to produce arylhydrazones. organic-chemistry.orgacs.orgnih.gov

Nickel-catalyzed reactions: Nickel/photoredox catalysis has been shown to be a powerful alternative to palladium for the C-N coupling of hydrazine-derived nucleophiles with aryl halides. rsc.org

Table 1: Catalyst Systems in Arylhydrazine Synthesis

| Catalyst System | Reaction Type | Substrates | Products | Reference |

| [Cp*IrCl2]2/KOH | Acceptorless Dehydrogenative Coupling | Arylhydrazines and Alcohols | Arylhydrazones | organic-chemistry.orgacs.org |

| CuSO4·5H2O | Tandem Sulfonylation/Dehydrogenation | Arylhydrazines and Sulfonyl Chlorides | Aryldiazo Sulfones | rsc.org |

| [PdCl(C3H5)]2/tBuXPhos | Dehydrogenative C-N Coupling | Aryl Bromides and Aryl Hydrazines | Non-symmetric Azobenzenes | beilstein-journals.org |

| Nickel/Photoredox | C-N Coupling | (Hetero)aryl Bromides/Chlorides and tert-Butyl Carbazate (B1233558) | Arylhydrazines | rsc.org |

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including arylhydrazines. This involves the use of less hazardous reagents, alternative energy sources, and solvent-free or solvent-minimal conditions.

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a promising green synthetic tool. researchgate.netbeilstein-journals.org This solvent-free approach offers several advantages, including reduced waste, shorter reaction times, and often, improved yields. researchgate.net

Mechanochemical methods have been successfully applied to the synthesis of various organic compounds, including heterocyclic systems and fluorinated molecules. beilstein-journals.orgcolab.ws For instance, a one-pot, two-step mechanochemical synthesis of fluorinated pyrazolones from β-ketoesters and arylhydrazines has been developed. beilstein-journals.org The process involves the initial formation of a heterocycle followed by fluorination, all within a single reaction vessel. beilstein-journals.org The development of such multistep mechanochemical procedures highlights the potential for creating more sustainable synthetic pathways for complex molecules. beilstein-journals.org While direct mechanochemical synthesis of this compound has not been extensively reported, the successful application of this technique to related compounds suggests its feasibility.

Continuous Flow Chemistry Methodologies for this compound and Related Arylhydrazines

The advent of continuous flow chemistry has revolutionized the synthesis of arylhydrazines, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. These methodologies are particularly pertinent for the synthesis of functionalized arylhydrazines like this compound, which are valuable intermediates in the pharmaceutical and agrochemical industries. Continuous flow reactors, with their superior heat and mass transfer, enable precise control over reaction parameters, leading to higher yields, improved selectivity, and the ability to safely handle hazardous reagents and intermediates.

Nickel-Catalyzed Photoredox Coupling in Continuous Flow

A notable advancement in the synthesis of arylhydrazines is the use of nickel-catalyzed photoredox coupling in a continuous flow setup. This methodology provides a powerful alternative to traditional palladium-catalyzed methods. nih.govrsc.orgresearchgate.net Research has demonstrated the successful coupling of a range of (hetero)aryl bromides and chlorides with tert-butyl carbazate, a protected hydrazine derivative. nih.govrsc.orgresearchgate.net The use of a continuous-flow photochemical protocol, often optimized using Design of Experiments (DoE), allows for these couplings to be achieved with short residence times and high selectivity. nih.govrsc.orgresearchgate.net

A team of researchers has detailed the flow synthesis of arylhydrazines via a nickel-catalyzed photoredox coupling between aryl halides and Boc-protected hydrazine. rsc.org While initial experiments were conducted in batch, the majority of the screening and optimization was performed in continuous flow, which included a DoE study. This approach proved robust, with the successful demonstration of ten different substrates, including two scale-up examples that highlighted the process's stability and the avoidance of issues like nickel precipitation. rsc.org

The general reaction scheme involves the irradiation of a solution containing the aryl halide, tert-butyl carbazate, a nickel catalyst (such as NiBr₂·3H₂O), and a photocatalyst (like [Ir(dtbbpy)(ppy)₂]PF₆) in a suitable solvent (e.g., DMSO) as it flows through a photoreactor. nih.govacs.org The reaction is typically carried out under UV-LED irradiation (e.g., 395 nm). nih.govacs.org

Table 1: Nickel-Catalyzed Photoredox Synthesis of Arylhydrazines in Continuous Flow

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile | tert-Butyl 2-(4-cyanophenyl)hydrazine-1-carboxylate | 95 |

| 4-Bromoacetophenone | tert-Butyl 2-(4-acetylphenyl)hydrazine-1-carboxylate | 88 |

| Methyl 4-bromobenzoate | tert-Butyl 2-(4-(methoxycarbonyl)phenyl)hydrazine-1-carboxylate | 92 |

This table presents representative yields for the nickel-catalyzed photoredox coupling of various aryl halides with tert-butyl carbazate in a continuous flow system, based on generalized findings in the field.

Palladium-Catalyzed Cross-Coupling in Continuous Flow

Palladium-catalyzed C-N cross-coupling reactions are a cornerstone of modern organic synthesis, and their adaptation to continuous flow has been instrumental in the synthesis of arylhydrazines. This approach is particularly advantageous as it mitigates the hazards associated with using hydrazine in the presence of transition metals. google.com

Research has described the synthesis of arylhydrazines through the C-N cross-coupling of aryl chlorides with hydrazine in a continuous flow system. google.com This method not only enhances safety but also allows for the development of multistep flow sequences for the generation of functionalized heterocycles from the arylhydrazine intermediates. google.com

In a typical setup, a solution of the aryl halide and a palladium catalyst with a suitable ligand (e.g., a biarylphosphine ligand) is mixed with a solution of hydrazine in a continuous flow reactor. The precise control of temperature and residence time afforded by the flow system is crucial for achieving high yields and minimizing byproduct formation.

While specific examples for the continuous flow synthesis of this compound are not extensively detailed in the literature, a patent outlines a continuous flow process for the synthesis of various phenylhydrazine (B124118) salts, including isomers of difluorophenylhydrazine. google.com This process integrates diazotization, reduction, and hydrolysis in a continuous reactor system, showcasing the industrial applicability of flow chemistry for producing these important intermediates. google.com

Table 2: Substrate Scope in Palladium-Catalyzed Continuous Flow Amination

| Aryl Halide | Amine | Product |

|---|---|---|

| 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline |

| 1-Bromo-4-methoxybenzene | Morpholine | 4-(4-Methoxyphenyl)morpholine |

This table illustrates the versatility of palladium-catalyzed amination reactions in continuous flow with various aryl halides and amines, demonstrating the general applicability of the methodology.

Nucleophilic Reactivity of the Hydrazine Moiety

The fundamental reactivity of this compound lies in the nucleophilic nature of the terminal nitrogen atom of the hydrazine group (-NHNH2). This nitrogen readily attacks electrophilic centers, initiating a variety of chemical transformations.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

A cornerstone of this compound's utility is its condensation reaction with aldehydes and ketones. researchgate.net This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration, and is often catalyzed by a small amount of acid. researchgate.net

The reaction between this compound and a carbonyl compound proceeds through the initial nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to yield a (3,5-difluorophenyl)hydrazone. libretexts.orgchemtube3d.com These hydrazones are stable compounds and are crucial intermediates in the synthesis of various heterocyclic systems. researchgate.netcymitquimica.com For example, the reaction of this compound with an appropriate ketone can lead to the formation of (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine, a key precursor for pyrazole (B372694) synthesis. researchgate.net

The general mechanism for hydrazone formation is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon, forming a tetrahedral intermediate. Proton transfer from the nitrogen to the oxygen, followed by the elimination of water, which is often acid-catalyzed, results in the formation of the C=N double bond of the hydrazone. chemtube3d.com

Table 1: Examples of Hydrazone Formation from this compound

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Hydrazone) | Reference |

| This compound | 3,5-Difluoroacetophenone | (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-(3,5-difluorophenyl)hydrazine | researchgate.net |

| This compound | Generic Aldehyde (R-CHO) | N'-(Arylmethylene)-3,5-difluorobenzohydrazide | researchgate.net |

| This compound | Generic Ketone (R-CO-R') | N'-(Alkylidene)-3,5-difluorobenzohydrazide | researchgate.net |

Reactions with Esters Leading to Hydrazides

This compound can also react with esters in a process known as hydrazinolysis to form the corresponding hydrazides. researchgate.net This reaction involves the nucleophilic acyl substitution of the ester's alkoxy group by the hydrazine. researchgate.net The reaction is typically carried out by heating the ester with hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695). researchgate.netnih.gov The resulting (3,5-difluorophenyl)hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles. nih.gov

The general procedure involves refluxing the ester with an excess of hydrazine hydrate in an alcohol solvent. researchgate.netnih.gov The large excess of hydrazine helps to drive the reaction to completion and minimize the formation of dimeric byproducts. researchgate.net

Table 2: Synthesis of Hydrazides from Esters and this compound

| Ester Reactant | Product (Hydrazide) | Reaction Conditions | Reference |

| Ethyl Acetoacetate | 3,5-Difluorophenylacethydrazide | Reflux with hydrazine hydrate in ethanol | humanjournals.com |

| Generic Ester (R-COOR') | (3,5-Difluorophenyl)hydrazide | Heating with hydrazine hydrate, often in ethanol | researchgate.netnih.gov |

Cyclization Reactions and Heterocycle Formation

The hydrazones and hydrazides derived from this compound are versatile precursors for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles and pyrazolidines.

Synthesis of Pyrazoles and Pyrazolidines

Pyrazoles and their partially saturated analogs, pyrazolidines, are important classes of heterocyclic compounds with diverse applications. The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a common and effective method for the synthesis of pyrazoles. dergipark.org.tr Similarly, reactions with α,β-unsaturated carbonyl compounds can lead to pyrazolidines. csic.es

The synthesis of pyrazoles often involves the condensation of this compound with a 1,3-dicarbonyl compound, leading to a hydrazone intermediate that subsequently undergoes intramolecular cyclization and dehydration. dergipark.org.trresearchgate.net For instance, the reaction with acetylacetone (B45752) would yield a 1-(3,5-difluorophenyl)-3,5-dimethyl-1H-pyrazole.

Pyrazolidine (B1218672) synthesis can be achieved through the reaction of this compound with α,β-unsaturated carbonyl compounds, which proceeds via a Michael addition followed by intramolecular cyclization. csic.es

The formation of the pyrazole ring from the reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-alkynic hydrazone involves a cyclization step. metu.edu.tr In the case of 1,3-dicarbonyls, the initial hydrazone formation is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group. mdpi.com This is followed by dehydration to yield the aromatic pyrazole ring. mdpi.com

For α,β-alkynic hydrazones, electrophilic cyclization can be induced by reagents like molecular iodine or copper iodide to afford 4-iodopyrazoles or pyrazoles, respectively. metu.edu.tr The proposed mechanism for the formation of 3,5-disubstituted pyrazoles from phenacyl bromides and benzal hydrazone suggests two possible pathways. acs.org One pathway involves the tautomerization and aromatization of an initial intermediate, followed by cyclization and elimination of HBr. acs.org An alternative pathway suggests the loss of a bromide ion to form a resonance-stabilized cation, which then cyclizes and deprotonates to form the pyrazole ring. acs.org

The Vilsmeier-Haack reaction of (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine using dimethylformamide and phosphorus oxychloride provides a direct route to 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating a cyclization that also introduces a formyl group. researchgate.net

Regioselectivity in Pyrazole Ring Formation

The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental method for synthesizing pyrazole rings. When an unsymmetrical hydrazine like this compound reacts with an unsymmetrical 1,3-diketone, the formation of two possible regioisomers can occur. The regiochemical outcome is dictated by the relative reactivity of the two carbonyl groups toward the different nitrogen atoms of the hydrazine.

The initial step involves the condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. The more nucleophilic nitrogen atom (NH2) of the arylhydrazine typically attacks the more electrophilic carbonyl carbon of the diketone. Subsequent intramolecular cyclization and dehydration lead to the final pyrazole product.

Research into the reaction of arylhydrazines with fluorinated 1,3-diketones has shown that the reaction conditions, particularly the solvent, can dramatically influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been found to significantly enhance the regioselectivity in favor of one isomer over the other, compared to reactions run in ethanol. conicet.gov.ar In the context of this compound, the electronic effects of the difluoro-substituted ring would play a crucial role. The electron-withdrawing fluorine atoms decrease the nucleophilicity of the substituted nitrogen atom (NH), favoring the initial attack by the terminal NH2 group.

The general reaction can be proposed as follows: this compound reacts with an unsymmetrical 1,3-diketone (R1COCH2COR2). The initial attack by the NH2 group can occur at either carbonyl. Subsequent cyclization leads to two potential pyrazole products. The predominant isomer is determined by the electronic and steric nature of the R1 and R2 groups and the reaction conditions. researchgate.net For example, in strongly acidic conditions, different isomeric products may be favored compared to reactions without an acid catalyst. researchgate.net

Table 1: Factors Influencing Regioselectivity in Pyrazole Formation

| Factor | Influence on Regioselectivity | Reference |

|---|---|---|

| Substituents on Hydrazine | Electron-withdrawing groups on the phenyl ring decrease the nucleophilicity of the adjacent nitrogen, directing the reaction. | conicet.gov.ar |

| Substituents on Diketone | The relative electrophilicity of the two carbonyl carbons directs the initial nucleophilic attack by the hydrazine. | researchgate.net |

| Solvent | Fluorinated alcohols (TFE, HFIP) can significantly increase the regioselectivity compared to standard alcohols like ethanol. | conicet.gov.ar |

| Catalyst | The presence and concentration of an acid catalyst can alter the reaction pathway and the resulting isomeric ratio. | researchgate.net |

Stereoselective Synthesis of Pyrazolidines

Pyrazolidines, the saturated analogs of pyrazoles, can be synthesized stereoselectively using methods such as the palladium-catalyzed carboamination of unsaturated hydrazine derivatives. nih.govnih.gov This approach allows for the controlled formation of either cis- or trans-3,5-disubstituted pyrazolidines.

In a typical reaction, an unsaturated hydrazine, prepared from the condensation of a hydrazine with an α,β-unsaturated aldehyde followed by the addition of an organometallic reagent, undergoes a Pd-catalyzed cyclization. The stereochemical outcome of the product is controlled by modulating the allylic strain in the transition state. This can be achieved by selecting the appropriate N-substituent on the hydrazine substrate. nih.govnih.gov

For a substrate derived from this compound, the reaction would proceed via an aminopalladation pathway. The presence of a bulky protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms is often essential for achieving high diastereoselectivity. nih.gov The resulting pyrazolidine products can be further transformed into pyrazolines through deprotection and oxidation or into 1,3-diamines via the cleavage of the N-N bond. nih.govnih.gov

Formation of 1,2,4-Triazoles from Nitriles and Hydrazides

This compound can serve as a key building block for the synthesis of 3,5-disubstituted 1,2,4-triazoles. A common and efficient method involves the condensation of a hydrazide with a nitrile under base-catalyzed conditions. researchgate.net In this context, this compound would first need to be converted into a corresponding hydrazide, for example, by acylation.

Alternatively, a one-pot synthesis can be achieved by reacting this compound directly with nitriles or amidines. vulcanchem.com The reaction generally proceeds under acidic or basic conditions, or sometimes with transition-metal catalysis, to facilitate the cyclization and formation of the triazole core. vulcanchem.comorganic-chemistry.org For example, a base-catalyzed condensation of a nitrile and a hydrazide in a high-boiling solvent like n-butanol can produce 1,2,4-triazoles in good yields. researchgate.net The reactivity of the nitrile component is relatively insensitive to electronic effects, allowing for a diverse range of functional groups to be tolerated. researchgate.net

Reactions Leading to Pyridazinones

Pyridazinones are six-membered heterocyclic compounds that can be synthesized through the condensation of hydrazines with 1,4-dicarbonyl compounds, such as γ-keto acids or their derivatives. mdpi.comsemanticscholar.org The reaction of this compound with a suitable γ-keto acid would lead to the formation of a 2-(3,5-difluorophenyl)pyridazin-3(2H)-one derivative.

The reaction typically proceeds by heating the two components in a solvent like ethanol or acetic acid. The initial step is the formation of a hydrazone with the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid group, with subsequent elimination of water to form the pyridazinone ring. nih.govresearchgate.net The regioselectivity of this reaction is generally well-defined due to the differing reactivity of the ketone and carboxylic acid functionalities.

Table 2: General Synthesis of Pyridazinones

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Hydrazine (e.g., this compound) | γ-Keto acid | 2-Substituted Pyridazin-3(2H)-one | nih.govresearchgate.net |

| Hydrazine | Furan-2(5H)-one | Pyridazin-4(1H)-one | mdpi.com |

These pyridazinone cores can be further functionalized. For example, treatment with reagents like phosphorus oxychloride (POCl3) can convert the pyridazinone into a more reactive chloropyridazine, which can then undergo nucleophilic substitution with various amines or other nucleophiles. nih.govresearchgate.net

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, are highly efficient tools for building molecular complexity. researchgate.nettandfonline.com Hydrazine derivatives are often employed as key components in MCRs for the synthesis of various heterocyclic scaffolds.

This compound can participate as the hydrazine component in several named MCRs. For instance, in a variation of the Biginelli or Hantzsch pyridine (B92270) synthesis, hydrazines can be used instead of urea (B33335) or ammonia (B1221849) to generate nitrogen-rich heterocyclic structures. It can react with an aldehyde and a β-ketoester or a similar active methylene (B1212753) compound to generate highly substituted dihydropyridines or related structures. beilstein-journals.org The presence of the difluorophenyl group can be used to tune the solubility and electronic properties of the resulting products, which is particularly useful in the context of medicinal chemistry and materials science. nih.gov

Transformations Involving the Difluorophenyl Ring

While many reactions utilize the reactivity of the hydrazine moiety, the (3,5-difluorophenyl) ring in the resulting heterocyclic products can also undergo further transformations. The fluorine atoms are generally stable but can activate the aromatic ring for certain reactions or be replaced under specific conditions.

Derivatives containing the difluorophenyl group can undergo nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or additional activating groups on the ring. More commonly, the aromatic ring can participate in metal-catalyzed cross-coupling reactions. For example, if a bromo or iodo substituent is also present on the difluorophenyl ring, it can serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications of 3,5 Difluorophenyl Hydrazine As a Versatile Synthetic Precursor

Precursor to Biologically Relevant Heterocyclic Scaffolds

The unique electronic properties conferred by the difluoro-substituted phenyl ring make (3,5-difluorophenyl)hydrazine (B1148246) an important starting material for the synthesis of various heterocyclic compounds with significant biological and pharmaceutical relevance.

Construction of Pyrazole-Containing Frameworks for Diverse Applications

The pyrazole (B372694) nucleus is a cornerstone in medicinal chemistry, found in numerous commercial drugs. dergipark.org.trnih.gov The Knorr pyrazole synthesis, a classical and widely used method, involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.comnih.govmdpi.com this compound is an ideal precursor for this type of reaction, leading to the formation of 1-(3,5-difluorophenyl)-substituted pyrazoles. The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

A specific application of this reactivity is the synthesis of 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net This transformation is achieved through the Vilsmeier-Haack reaction on (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine, a hydrazone derived from the condensation of a ketone with a hydrazine. researchgate.net This method highlights how the this compound moiety can be incorporated to produce highly functionalized pyrazoles, which can serve as intermediates for more complex molecules. The general strategy of reacting arylhydrazines with various dicarbonyl surrogates, such as enaminones or α,β-unsaturated ketones, is a robust method for creating a diverse range of pyrazole derivatives. nih.govnih.govbibliomed.orgnih.gov

Table 1: Synthesis of Pyrazole Derivatives

| Precursor 1 | Precursor 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | 1,3-Diketone | 1-(3,5-Difluorophenyl)pyrazole derivative | Knorr Cyclocondensation |

| (E)-1-(1-(3,5-Difluorophenyl)ethylidene)-2-phenylhydrazine | Vilsmeier-Haack Reagent (POCl₃/DMF) | 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Formylation |

Synthesis of Chromone (B188151) Derivatives

Chromone derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities. mdpi.com this compound serves as a key nucleophile in the synthesis of chromone-hydrazone derivatives. These compounds are typically prepared through the condensation reaction of the hydrazine with 3-formylchromone. mdpi.commdpi.comnih.gov The reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen atom on the aldehyde carbon of 3-formylchromone, followed by dehydration to form a stable hydrazone (C=N) linkage. mdpi.comijcrt.org

While a specific synthesis using the 3,5-difluoro isomer is not detailed in the cited literature, numerous examples with other fluorinated phenylhydrazines, such as 2,5-difluorophenylhydrazine (B1297453) and 3,5-bis(trifluoromethyl)phenylhydrazine, have been reported, demonstrating the viability and generality of this synthetic route. mdpi.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). mdpi.comresearchgate.net The resulting (3,5-difluorophenyl)hydrazonomethyl-chromone scaffold combines the structural features of both parent molecules, opening avenues for the development of novel bioactive agents. mdpi.commdpi.com

It is also noteworthy that the reaction of chromones with hydrazine itself can lead to a ring-opening and re-cyclization, yielding 3(5)-(2-hydroxyaryl)pyrazoles, further showcasing the versatile reactivity of the chromone core with hydrazine-based nucleophiles. mdpi.com

Table 2: Synthesis of Chromone-Hydrazone Derivatives

| Precursor 1 | Precursor 2 | Product Type | Reaction Conditions |

|---|---|---|---|

| 3-Formylchromone | This compound | (E)-3-(((3,5-Difluorophenyl)hydrazono)methyl)-4H-chromen-4-one | Reflux in Ethanol |

| 3-Formylchromone | (2,5-Difluorophenyl)hydrazine | 3-[(2,5-Difluorophenyl)-hydrazonomethyl]-chromen-4-one | Reflux in Ethyl Acetate |

Formation of Substituted Urea (B33335) Derivatives

While the direct reaction of a hydrazine with a carbonyl source typically does not yield a simple urea, this compound is a precursor to a closely related class of compounds: semicarbazides, which are N-amino substituted ureas. These compounds are valuable intermediates in medicinal and agrochemical research. rsc.org

The synthesis of 4-(3,5-difluorophenyl)-semicarbazide has been documented. prepchem.com One method involves the reaction of O-phenyl 3,5-difluorophenylcarbamate with hydrazine monohydrate at room temperature. prepchem.com A more general and efficient one-pot approach for synthesizing 4-substituted semicarbazides involves the initial formation of a carbamate (B1207046) from an amine and a suitable carbonyl source (like a chloroformate), followed by the subsequent reaction of the crude carbamate with hydrazine. rsc.org Although this method starts with an amine to form the carbamate, it highlights the final step where hydrazine is used to build the semicarbazide (B1199961) structure. By analogy, this compound can react with isocyanates to form 1-substituted-4-arylsemicarbazides. This reaction pathway provides access to complex urea-like structures that incorporate the difluorophenyl moiety.

Table 3: Synthesis of Semicarbazide Derivatives

| Precursor 1 | Precursor 2 | Product |

|---|---|---|

| O-Phenyl 3,5-difluorophenylcarbamate | Hydrazine monohydrate | 4-(3,5-Difluorophenyl)-semicarbazide |

Contribution to Advanced Organic Synthesis Methodologies

Beyond its role as a precursor to common heterocyclic scaffolds, this compound is also utilized in more advanced synthetic strategies to create complex and stereochemically defined molecules.

Utility in the Synthesis of Chiral Compounds

The development of asymmetric synthesis is crucial for the preparation of enantiomerically pure pharmaceuticals. This compound can be employed in strategies to generate chiral molecules. One effective method involves the reaction of arylhydrazines with chiral enaminones derived from the chiral pool (e.g., from natural products like (+)-camphor or amino acids). arkat-usa.org This cyclocondensation reaction transfers the chirality from the enaminone to the final pyrazole product, yielding functionalized, chiral pyrazoles. arkat-usa.org

Another approach is the construction of complex chiral heterocyclic systems. For instance, the synthesis of chiral pyrazole-fused piperidines has been achieved through a multi-step sequence involving the cyclocondensation of (2,4-difluorophenyl)hydrazine with a cyclic β-cyanoketone. ijcpa.in This demonstrates how difluorophenylhydrazines can be used to build complex, fused ring systems with defined stereochemistry. These methodologies allow for the introduction of the (3,5-difluorophenyl) group into a chiral environment, which can be critical for modulating the biological activity and pharmacokinetic properties of the final compound.

Integration into Complex Molecular Architectures

The construction of complex molecular architectures is a central goal of organic synthesis, particularly in drug discovery and materials science. This compound serves as a valuable building block for this purpose. Its ability to form stable heterocyclic rings, such as pyrazoles, allows for its incorporation into larger, multi-cyclic systems.

An example is the synthesis of pyrazolo[1,2-a]pyrazolone peptidomimetics, where hydrazine derivatives are used to construct the core bicyclic structure. arkat-usa.org Furthermore, difluorophenylhydrazines have been used as precursors in the synthesis of complex molecular frameworks like Blatter radicals, which are stable free-radical species with potential applications in materials science. mdpi.com The synthesis of these radicals involves the reaction of a substituted phenylhydrazine (B124118) to form a 1,2,4-benzotriazinyl core.

The difluorophenyl motif itself is found in complex bioactive molecules, such as aspartyl-protease inhibitors, underscoring the value of incorporating this group into intricate molecular designs. google.com The synthetic accessibility of various heterocycles from this compound makes it a key component in modular strategies aimed at building complex and functionally diverse molecules.

Theoretical and Computational Chemistry Studies of 3,5 Difluorophenyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction and analysis of molecular properties from first principles. For (3,5-Difluorophenyl)hydrazine (B1148246) and its derivatives, these calculations elucidate the effects of fluorine substitution on the molecule's electronic environment and subsequent reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. researchgate.netacs.org DFT calculations, often using functionals like B3LYP, are employed to optimize the geometry of this compound and its derivatives, providing a stable, low-energy structure. researchgate.netdergipark.org.tr For instance, studies on related fluorinated hydrazone derivatives have utilized DFT with basis sets such as 6-311G(d,p) to determine molecular and electronic properties. researchgate.netdergipark.org.tr These calculations are crucial for understanding how the two electron-withdrawing fluorine atoms at the meta positions influence the electron density distribution across the phenyl ring and the hydrazine (B178648) moiety. The results from DFT can be used to predict various properties, including vibrational frequencies (FT-IR), NMR chemical shifts, and electronic spectra (UV-Vis), which can then be compared with experimental data for validation. researchgate.netdergipark.org.tracs.org

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). doi.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. acs.orgdoi.org

For derivatives of this compound, DFT calculations are used to determine the energies of these orbitals. dergipark.org.trresearchgate.net For example, in a study of (E)-3-((2-(2,5-difluorophenyl)hydrazono)methyl)-4H-chromen-4-one, a related compound, FMO analysis revealed how fluorine substitution affects the orbital energies and, consequently, the molecule's reactivity profile. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing quantitative measures of reactivity. These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These indices help in comparing the reactivity of different molecules. For instance, a higher electrophilicity index suggests a stronger capacity to act as an electrophile in reactions. acs.org The presence of two fluorine atoms in this compound is expected to lower both the HOMO and LUMO energy levels and increase the HOMO-LUMO gap, suggesting enhanced stability compared to non-fluorinated analogues. acs.org

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.278 |

| ELUMO | -0.000 |

| Energy Gap (ΔE) | 7.278 |

| Ionization Potential (I) | 7.278 |

| Electron Affinity (A) | 0.000 |

| Global Hardness (η) | 3.639 |

| Global Softness (S) | 0.137 |

This interactive table is based on data for a chloro-functionalized hydrazone, providing a conceptual framework for the reactivity of this compound derivatives. acs.org

The flexibility of the hydrazine side chain and its orientation relative to the difluorophenyl ring mean that this compound can exist in multiple conformations. Potential Energy Surface (PES) scanning is a computational technique used to explore these different spatial arrangements and determine their relative stabilities. dergipark.org.trsci-hub.se By systematically rotating specific dihedral angles (e.g., the C-C-N-N angle), a PES is generated, which maps the energy of the molecule as a function of its geometry. researchgate.netsci-hub.se

The minima on the PES correspond to stable conformers, while the saddle points represent transition states for interconversion between them. sci-hub.se For 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, a PES scan was performed to confirm the stability of its optimized structure. researchgate.netdergipark.org.tr This type of analysis is crucial for understanding which conformation is likely to be present under specific conditions and which shape the molecule will adopt when interacting with other species, such as in enzyme active sites. The conformational landscape, which describes the collection of accessible conformations and their relative energies, is essential for predicting the outcomes of chemical reactions. nih.gov

The distribution of electron density within a molecule is fundamental to its chemical behavior. The two fluorine atoms in this compound are highly electronegative and act as strong electron-withdrawing groups. This significantly influences the charge distribution across the molecule. Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate the partial atomic charges on each atom. bohrium.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. dergipark.org.trresearchgate.net The MEP is plotted onto the molecule's electron density surface, using colors to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like nitrogen and fluorine) and are susceptible to electrophilic attack. dergipark.org.trresearchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas, which are prone to nucleophilic attack. researchgate.net

Green regions denote neutral or weakly interacting areas.

For this compound and its derivatives, the MEP map would show a negative potential around the nitrogen atoms of the hydrazine group and the fluorine atoms, highlighting these as sites for hydrogen bonding and electrophilic interaction. nih.govmdpi.compreprints.org Conversely, the hydrogen atoms of the hydrazine group would exhibit a positive potential. researchgate.net This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding patterns in the solid state, and for understanding how the molecule might bind to a biological target. researchgate.netmdpi.com

Tautomerism and Isomerism in this compound Derivatives

Hydrazones, which are common derivatives of hydrazines, can exhibit tautomerism, a form of isomerism involving the migration of a proton and the shifting of double bonds. conicet.gov.ar For example, hydrazones derived from ketones can exist in equilibrium with an azo or enehydrazine tautomer. conicet.gov.ar Computational studies are instrumental in evaluating the relative stabilities of these different tautomeric forms. science.gov

By calculating the ground-state energies of each tautomer using DFT or other high-level methods, chemists can predict which form is thermodynamically more stable. conicet.gov.arscience.gov Studies on pyrazole (B372694) derivatives, which also feature tautomerism, have shown that the choice of solvent and the nature of substituents can significantly influence the tautomeric equilibrium. mdpi.com For derivatives of this compound, the electron-withdrawing nature of the difluorophenyl ring would likely influence the acidity of the N-H protons, thereby affecting the position of the tautomeric equilibrium. conicet.gov.armdpi.com

Beyond tautomerism, hydrazones can also exist as configurational isomers (E/Z isomers) around the C=N double bond. conicet.gov.ar Quantum chemical calculations can determine the energy difference between these isomers, predicting the more stable configuration. conicet.gov.ar For instance, in a study of 2-(phenyl-hydrazono)-succinic acid dimethyl ester, the E form was found to be more stable than the Z form by 4.4 kcal/mol, a preference attributed to the formation of a stable intramolecular hydrogen bond. conicet.gov.ar

Computational Insights into Reaction Mechanisms and Selectivity Control

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and calculate the associated energy barriers (activation energies). marmara.edu.tr

For example, when this compound acts as a nucleophile, as in the synthesis of hydrazones or pyrazoles, computational studies can help understand the regioselectivity of the reaction. mdpi.comresearchgate.net The hydrazine group has two nitrogen atoms (α and β), and either can potentially act as the nucleophile. mdpi.com Calculations of the activation energies for attack at each nitrogen can predict which pathway is favored, thus explaining the observed product distribution. mdpi.com

In the synthesis of Blatter radicals from difluorophenylhydrazine derivatives, computational analysis helped to rationalize the formation of byproducts, suggesting that the hydrazine group can attack via either the α or β nitrogen atom. mdpi.com Similarly, in the synthesis of pyrazolone (B3327878) derivatives, the reaction of a (3,4-difluorophenyl)hydrazono intermediate with hydrazine hydrate (B1144303) involves a cyclization step whose mechanism can be investigated computationally. researchgate.netmdpi.com These theoretical insights are crucial for optimizing reaction conditions to improve yield and selectivity, guiding the rational design of synthetic routes to new and valuable compounds.

Advanced Analytical Methodologies in Research Pertaining to 3,5 Difluorophenyl Hydrazine Chemistry

Application of Advanced Analytical Techniques for Reaction Monitoring and Product Structure Confirmation

The characterization of compounds derived from (3,5-Difluorophenyl)hydrazine (B1148246) is a critical step that validates the outcome of a synthetic procedure. A suite of advanced analytical tools is employed to provide unambiguous structural evidence and assess the purity of the products.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structure elucidation.

¹H NMR provides information on the number and environment of hydrogen atoms. For instance, in urea (B33335) derivatives synthesized from related fluorinated anilines, the signals for the -NH protons appear as characteristic broad singlets. dergipark.org.tr

¹³C NMR is used to identify all unique carbon atoms in a molecule. In derivatives of this compound, the carbons directly bonded to fluorine atoms show distinct chemical shifts and splitting patterns due to C-F coupling, with the high electronegativity of fluorine causing a significant downfield shift. dergipark.org.tr

¹⁹F NMR is particularly valuable for fluorine-containing compounds, offering high sensitivity and a wide chemical shift range, which allows for precise characterization of the fluorine substitution pattern. rsc.org

Mass Spectrometry (MS) is essential for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass with high precision, which allows for the determination of the elemental composition of a molecule, confirming its chemical formula. rsc.orgmdpi.com For instance, HRMS can readily confirm the successful synthesis of a target compound by matching the measured mass to the calculated mass for the expected formula. rsc.org

Chromatographic Techniques are vital for both reaction monitoring and purification.

Thin Layer Chromatography (TLC) is frequently used for rapid, qualitative monitoring of reaction progress, allowing chemists to observe the consumption of starting materials and the formation of products. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures and assessing product purity. americanpharmaceuticalreview.com When coupled with a mass spectrometer (HPLC-MS or LC-MS), it becomes an even more formidable technique for identifying components of a reaction mixture. dergipark.org.tr

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective method, particularly for detecting trace-level impurities. researchgate.net By using modes such as Multiple Reaction Monitoring (MRM), analysts can quantify potential genotoxic impurities, such as residual hydrazine (B178648), at parts-per-million (ppm) levels. americanpharmaceuticalreview.comresearchgate.net Hydrazines can be challenging to analyze due to poor retention in reversed-phase HPLC and weak UV absorption, often necessitating derivatization or specialized chromatographic conditions to achieve desired sensitivity. americanpharmaceuticalreview.com

Gas Chromatography (GC) , often coupled with detectors like the Electron Capture Detector (ECD) or a mass spectrometer (GC-MS), is effective for analyzing volatile derivatives, such as those formed from reactions with other halogenated phenylhydrazines. tandfonline.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the synthesis of derivatives, IR spectroscopy can confirm the reaction by showing the disappearance of reactant bands (e.g., N-H stretches of the hydrazine) and the appearance of new bands characteristic of the product (e.g., C=N or C=O stretches). mdpi.com

The table below summarizes the primary applications of these analytical techniques in the context of this compound chemistry.

| Technique | Primary Application | Information Obtained | Example |

| NMR (¹H, ¹³C, ¹⁹F) | Structure Elucidation | Connectivity of atoms, chemical environment, stereochemistry. | Confirming the formation of pyrazole (B372694) rings from hydrazine precursors. mdpi.com |

| HRMS | Molecular Formula Confirmation | Exact mass and elemental composition. | Verifying the product of a condensation reaction has the expected formula C₁₆H₁₀F₂N₂O₂. mdpi.com |

| HPLC / LC-MS | Reaction Monitoring & Purity Analysis | Separation of components, quantification of product and impurities. | Tracking the formation of a urea derivative from its precursors. dergipark.org.tr |

| LC-MS/MS | Trace Impurity Analysis | Highly sensitive and selective quantification of trace components. | Detecting residual (2,4-difluorophenyl)hydrazine at sub-ppm levels in a pharmaceutical intermediate. americanpharmaceuticalreview.com |

| GC-MS | Analysis of Volatile Derivatives | Separation and identification of volatile compounds. | Characterizing the reaction products of HNE with 3,5-dichlorophenylhydrazine. tandfonline.com |

| FT-IR | Functional Group Identification | Presence of key bonds (e.g., C=O, N-H, C=N). | Confirming the conversion of a carbohydrazide (B1668358) to a Schiff base. derpharmachemica.com |

Development of In Situ Spectroscopic Methods for Mechanistic Elucidation

While the techniques described above are excellent for analyzing starting materials and final products, understanding the reaction mechanism requires observing the chemical species that exist during the reaction itself. In situ (Latin for "in the original place") spectroscopic methods analyze the reaction mixture in real-time, providing a window into the transient intermediates and transition states that define the reaction pathway.

For reactions involving this compound, in situ monitoring can be crucial. For example, in the formation of heterocyclic compounds like pyrazoles, the hydrazine can potentially attack different electrophilic sites, leading to various isomers. mdpi.com Real-time monitoring can help determine which pathway is favored.

Modern analytical techniques are increasingly being adapted for in situ analysis. Ambient ionization mass spectrometry methods, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), are particularly powerful. hovione.com These techniques allow for the direct analysis of a reaction mixture with minimal to no sample preparation, providing instantaneous snapshots of the species present. hovione.com The application of such methods to reactions of this compound could provide invaluable data on reaction intermediates that are too unstable to be isolated and analyzed by conventional means.

In situ NMR and IR spectroscopy are also powerful tools. By placing a probe directly into the reaction vessel or flowing the reaction mixture through a spectroscopic cell, chemists can track the concentration changes of reactants, intermediates, and products over time. This data is essential for building a comprehensive mechanistic picture and for subsequent kinetic analysis.

Strategies for Reaction Pathway Elucidation and Kinetic Studies

The ultimate goal of a mechanistic investigation is to elucidate the complete reaction pathway and to understand its kinetics. This involves combining data from various analytical sources to construct a coherent model of the reaction.

Reaction Pathway Elucidation involves identifying all steps from reactants to products. Key strategies include:

Intermediate Trapping: In some cases, reactive intermediates can be "trapped" by adding a specific reagent that reacts with them to form a more stable, characterizable molecule.

Isotope Labeling: Replacing an atom with one of its isotopes (e.g., ¹H with ²H, or ¹⁴N with ¹⁵N) and tracking its position in the final product using NMR or MS can reveal bond-forming and bond-breaking steps.

Identifying Isomeric Products: When a reaction can yield multiple isomers, as in the synthesis of pyrazoles from unsymmetrical diketones and hydrazines, the careful separation and characterization of these isomers provide clues about the regioselectivity of the reaction and the factors that control it. mdpi.commdpi.comresearchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to complement experimental work. dergipark.org.trresearchgate.net By calculating the energies of potential intermediates and transition states, researchers can predict the most energetically favorable reaction pathway and compare these predictions with experimental observations. dergipark.org.tr

Kinetic Studies focus on measuring the rate of a reaction and how it is influenced by various parameters such as concentration, temperature, and catalysts.

The standard method involves monitoring the concentration of a reactant or product over time. This is typically done by taking aliquots from the reaction at specific intervals and analyzing them using a quantitative technique like HPLC or GC. mdpi.com

The data is then used to derive a rate law, which mathematically describes the dependency of the reaction rate on the concentration of each reactant. This helps to determine the molecularity of the rate-determining step.

For complex reactions, kinetic modeling software can be used to fit the experimental concentration-time data to a proposed mechanism, allowing for the determination of individual rate constants for each step in the pathway. Such detailed kinetic analysis, often applied in fields like enzyme inhibition studies, provides a deep understanding of the reaction dynamics. mdpi.com

The table below outlines common strategies for investigating reaction pathways and kinetics.

| Objective | Strategy | Methodology | Outcome |

| Pathway Elucidation | Intermediate Identification | In situ spectroscopy (DESI-MS, DART-MS), trapping experiments. | Direct observation or indirect evidence of transient species. |

| Regioselectivity Analysis | NMR and LC-MS analysis of the product mixture. | Determination of which isomer is formed and why. mdpi.commdpi.com | |

| Computational Chemistry | DFT calculations of reaction coordinates and transition states. | A theoretical model of the most likely reaction path. dergipark.org.tr | |

| Kinetic Studies | Rate Law Determination | Monitoring concentration vs. time using HPLC, GC, or in situ NMR/IR. | Mathematical expression for the reaction rate; determination of reaction order. |

| Activation Parameter Analysis | Measuring reaction rates at different temperatures (Arrhenius plot). | Calculation of activation energy (Ea), providing insight into the energy barrier of the reaction. |

By integrating these advanced analytical and strategic approaches, researchers can move beyond simple synthesis and develop a profound understanding of the chemical reactivity and behavior of this compound and its many derivatives.

Future Directions and Emerging Research Avenues for 3,5 Difluorophenyl Hydrazine

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of (3,5-Difluorophenyl)hydrazine (B1148246) is largely centered around the hydrazine (B178648) moiety, which can participate in a variety of classical transformations. However, ongoing research is focused on uncovering novel reactivity patterns that leverage the electronic nature of the difluorophenyl group.

One of the most well-established reactions of arylhydrazines is the Fischer indole (B1671886) synthesis , a robust method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a -sigmatropic rearrangement to form the indole ring. The presence of the electron-withdrawing fluorine atoms in this compound can influence the reactivity of the intermediate hydrazone and the stability of the resulting indole. Future research is likely to explore the synthesis of novel fluorinated indoles with potential applications in medicinal chemistry and materials science.

Beyond the Fischer indole synthesis, there is growing interest in the radical-mediated reactions of arylhydrazines. Under certain conditions, arylhydrazines can serve as precursors to aryl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The investigation into the generation of the 3,5-difluorophenyl radical from this compound could open up new avenues for the synthesis of complex fluorinated molecules.

Another area of exploration is the use of this compound in the synthesis of other nitrogen-containing heterocycles, such as pyrazoles . The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental method for pyrazole (B372694) synthesis. The electronic properties of the 3,5-difluorophenyl group can be expected to influence the regioselectivity and reaction kinetics of these cyclization reactions. Research into the synthesis of novel fluorinated pyrazoles is driven by their broad range of biological activities.

Table 1: Potential Novel Reactions of this compound

| Reaction Type | Reactant(s) | Potential Product(s) | Research Focus |

| Fischer Indole Synthesis | Ketones, Aldehydes | 4,6-Difluoroindoles | Synthesis of novel fluorinated indole derivatives. |

| Radical Arylation | Alkenes, Alkynes | Difluorinated biaryls and vinylarenes | Generation and application of the 3,5-difluorophenyl radical. |

| Pyrazole Synthesis | 1,3-Dicarbonyl compounds | 1-(3,5-Difluorophenyl)pyrazoles | Regioselectivity and synthesis of biologically active pyrazoles. |

| Bucherer Carbazole (B46965) Synthesis | Naphthols | Difluorinated carbazoles | Synthesis of fluorinated carbazole-based materials. |

Integration into Flow and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. The application of these technologies to reactions involving this compound is a promising area of future research.

Flow chemistry has been successfully applied to the Fischer indole synthesis, demonstrating improved reaction times and yields compared to traditional batch methods. In a flow setup, reagents are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. The synthesis of indoles from arylhydrazines and ketones has been achieved in high yields with residence times of just a few minutes. The application of this technology to the synthesis of 4,6-difluoroindoles from this compound could enable the rapid and efficient production of these valuable compounds.

Automated synthesis platforms combine robotics and software to perform multi-step chemical syntheses with minimal human intervention. These systems can be used to rapidly synthesize and screen libraries of compounds for drug discovery and materials development. The integration of reactions involving this compound into automated platforms would accelerate the discovery of new molecules with desired properties.

Table 2: Comparison of Batch vs. Flow Synthesis for Fischer Indole Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes |

| Temperature Control | Less precise | Highly precise |

| Scalability | Limited | Readily scalable |

| Safety | Potential for thermal runaway | Improved safety due to small reaction volumes |

Advancements in Sustainable Synthesis and Green Chemistry for Related Transformations

The principles of green chemistry are increasingly being applied to the synthesis of organic molecules to reduce the environmental impact of chemical processes. Future research on transformations involving this compound will likely focus on the development of more sustainable synthetic methods.

One approach is the use of greener solvents , such as water or bio-based solvents, to replace traditional volatile organic compounds. The synthesis of pyrazoles from hydrazines and 1,3-diketones has been successfully demonstrated in water, offering a more environmentally friendly alternative to conventional methods.

Another key aspect of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. The development of new catalytic systems for reactions involving this compound, such as the Fischer indole synthesis and pyrazole synthesis, could lead to more sustainable processes.

Potential in Materials Science Applications as a Building Block

The unique electronic properties of the 3,5-difluorophenyl group make this compound an attractive building block for the synthesis of novel materials with applications in electronics and optoelectronics.

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, such as their HOMO and LUMO energy levels. This makes fluorinated compounds highly desirable for applications in organic light-emitting diodes (OLEDs) . Carbazoles, which can be synthesized from arylhydrazines via the Bucherer carbazole synthesis, are a class of materials that have shown promise in OLEDs. The synthesis of difluorinated carbazoles from this compound could lead to new materials with improved performance in OLED devices. Pyrazoline derivatives, synthesized from hydrazines, are also known for their applications in OLEDs due to their high fluorescence quantum yields.

In addition to OLEDs, this compound can be used as a monomer in the synthesis of novel polymers . The introduction of the difluorophenyl group into the polymer backbone can enhance thermal stability and modify the electronic properties of the material. Such polymers could find applications in a variety of areas, including as flame-retardant materials or in organic electronics.

Table 3: Potential Materials Science Applications of this compound Derivatives

| Material Class | Potential Application | Key Feature |

| Difluorinated Carbazoles | Organic Light-Emitting Diodes (OLEDs) | Enhanced electronic properties and stability. |

| Difluorinated Pyrazolines | Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield. |

| Fluorinated Polymers | Flame Retardants, Organic Electronics | Improved thermal stability and modified electronic properties. |

Q & A

Q. What are the key structural features and synthesis methods for (3,5-Difluorophenyl)hydrazine?

this compound is characterized by a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and a hydrazine (-NH-NH₂) functional group. Its molecular formula is C₆H₆F₂N₂ , with a molecular weight of 144.12 g/mol .

Q. Synthesis Methodology :

- A common route involves reacting 3,5-difluoroaniline with hydrazine hydrate under controlled acidic or reflux conditions. The reaction typically proceeds in ethanol or acetic acid, with careful temperature regulation (60–80°C) to optimize yield and purity .

- Purification is achieved via recrystallization or column chromatography, with characterization by ¹H/¹³C NMR and mass spectrometry to confirm the absence of byproducts like azobenzenes .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as a precursor for synthesizing pyrazole derivatives (e.g., 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde), which are explored for antimicrobial and anticancer properties. The hydrazine group enables cyclization reactions with carbonyl compounds .

- Materials Science : Investigated for polymer synthesis due to its halogenated aromatic structure, which may enhance thermal stability and electronic properties in conjugated polymers .

- Organic Synthesis : Used to prepare hydrazones and Schiff bases, which are intermediates in synthesizing heterocyclic compounds .

Q. What safety precautions are critical when handling this compound?

- Hazards : Classified as H315-H319-H335 (skin/eye irritation, respiratory irritation). Reactive intermediates may form during synthesis (e.g., diazonium salts) .

- Handling Protocol :

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Reaction Optimization :

- Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions like over-oxidation .

- Monitor reaction progress via HPLC or TLC to terminate the reaction at the hydrazine intermediate stage.

- Purification Advances :

- Employ high-performance liquid chromatography (HPLC) for high-purity isolation, critical for biological assays .

Q. What mechanistic insights explain the contradictory reports on its biological activity?

- In Vitro Studies : Conflicting data on antimicrobial/anticancer activity may arise from differences in assay conditions (e.g., pH, solvent). For example, dimethyl sulfoxide (DMSO) as a solvent can alter compound stability .

- Target Interaction Analysis :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes (e.g., dihydrofolate reductase).

- Molecular docking simulations can predict binding modes, helping reconcile discrepancies between computational and experimental results .

Q. How does the reactivity of this compound compare to structurally similar halogenated hydrazines?

- Comparative Reactivity :

- The electron-withdrawing fluorine atoms increase electrophilicity at the hydrazine group compared to non-halogenated analogs, accelerating nucleophilic substitution reactions .

- Unlike 3,5-dichlorophenylhydrazine , the fluorine substituents reduce steric hindrance, enabling faster cyclization in pyrazole synthesis .

- Experimental Validation :

- Conduct kinetic studies under identical conditions (solvent, temperature) to compare reaction rates with analogs like (3,4-dichlorophenyl)hydrazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.